molecular formula C17H25NO2 B11716434 1-(1,2,3,4-Tetrahydro-7-methoxy-2-methyl-4-isoquinolinyl)-cyclohexanol

1-(1,2,3,4-Tetrahydro-7-methoxy-2-methyl-4-isoquinolinyl)-cyclohexanol

Cat. No.: B11716434
M. Wt: 275.4 g/mol
InChI Key: RJDDBKJVMBQSCT-UHFFFAOYSA-N
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Description

1-(7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclohexan-1-ol is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Cyclohexanol Addition: The final step involves the addition of the cyclohexanol moiety, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, such as neurodegenerative disorders.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may modulate neurotransmitter systems in the brain, leading to its neuroprotective effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: This compound shares a similar isoquinoline core but differs in the position of the methoxy group.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another isoquinoline derivative with different functional groups.

Uniqueness

1-(7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclohexan-1-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other isoquinoline derivatives.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

1-(7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C17H25NO2/c1-18-11-13-10-14(20-2)6-7-15(13)16(12-18)17(19)8-4-3-5-9-17/h6-7,10,16,19H,3-5,8-9,11-12H2,1-2H3

InChI Key

RJDDBKJVMBQSCT-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OC)C3(CCCCC3)O

Origin of Product

United States

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